molecular formula C14H17NO3S B13098575 4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid CAS No. 88761-86-8

4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid

Cat. No.: B13098575
CAS No.: 88761-86-8
M. Wt: 279.36 g/mol
InChI Key: CAOAJOKWKMWKKK-UHFFFAOYSA-N
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Description

4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid is a complex organic compound that features a unique structure combining an isoindole ring with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the isoindole core, which can be synthesized through cyclization reactions involving suitable precursors. The introduction of the hydroxyethylthio group can be achieved through nucleophilic substitution reactions, where a thiol group is reacted with an appropriate electrophile. The final step involves the addition of the butanoic acid moiety, which can be introduced through esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The isoindole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The isoindole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Properties

CAS No.

88761-86-8

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

4-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]butanoic acid

InChI

InChI=1S/C14H17NO3S/c16-8-9-19-14-12-5-2-1-4-11(12)10-15(14)7-3-6-13(17)18/h1-2,4-5,10,16H,3,6-9H2,(H,17,18)

InChI Key

CAOAJOKWKMWKKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C(=C2C=C1)SCCO)CCCC(=O)O

Origin of Product

United States

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